![molecular formula C19H28N2O3S B5646670 2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5646670.png)
2-(2-methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the target molecule, often involves the Michael addition of barbituric or thiobarbituric acids to 1,3-diaryl-2-propen-1-ones under refluxing conditions without a catalyst, showcasing a method to obtain these compounds efficiently (Ahmed et al., 2012). Another approach for synthesizing diazaspiro[5.5]undecane derivatives involves a base-promoted [5+1] double Michael addition, highlighting the versatility in obtaining these heterocycles (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using various techniques, including NMR and X-ray crystallography. These studies reveal the spirocyclic nature of these compounds and provide insights into their conformational preferences, such as the chair conformation of the cyclohexanone unit in some spirocycles (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives participate in a range of chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For instance, their synthesis can involve cascade cyclizations via [5+1] double Michael addition reactions, showcasing their chemical versatility and reactivity (Islam et al., 2017).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-(3-thiophen-3-ylpropanoyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-24-11-10-21-15-19(8-5-18(21)23)7-2-9-20(14-19)17(22)4-3-16-6-12-25-13-16/h6,12-13H,2-5,7-11,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMRSWBSGUSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)CCC3=CSC=C3)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
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